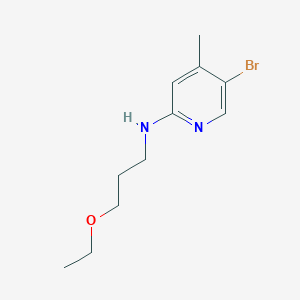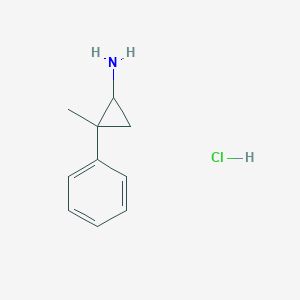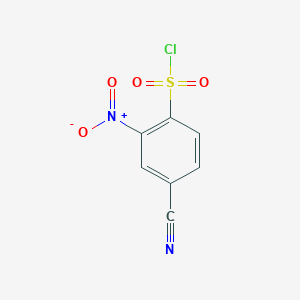
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine
Overview
Description
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine (BMPEA) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the amino acid phenylalanine and is used for its unique properties, such as its ability to act as a neurotransmitter and its ability to interact with various receptors. BMPEA has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Chemical Reactions and Intermediates
- The amination of bromo-derivatives of pyridine, potentially involving a pyridyne intermediate, has been extensively studied. Pieterse and Hertog (2010) investigated the amination of bromo-ethoxypyridines, suggesting the formation of amino derivatives through intermediates like 5-bromo-4-ethoxy-2,3-pyridyne (Pieterse & Hertog, 2010).
- Another study by Martens and Hertog (2010) explored the action of potassium amide on various bromopyridine N-oxides, including 4-bromo-5-ethoxypyridine, indicating the occurrence of amination reactions via intermediates like 2,3-pyridyne-N-oxides (Martens & Hertog, 2010).
Synthesis and Structural Analysis
- Research by Doulah et al. (2014) into the regioselective displacement reaction with ammonia of 5-bromo-2,4-dichloro-6-methylpyrimidine revealed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which is structurally related to the target compound (Doulah et al., 2014).
- Ahmad et al. (2017) described the synthesis of novel pyridine-based derivatives, including reactions of 5-bromo-2-methylpyridin-3-amine, a compound closely related to the target compound, via Suzuki cross-coupling reactions (Ahmad et al., 2017).
Catalysis and Complex Formation
- Nyamato et al. (2015) explored the use of (imino)pyridine ligands in palladium complexes for ethylene dimerization catalysis. This study demonstrates the versatility of pyridine derivatives in catalytic processes (Nyamato et al., 2015).
- Wu et al. (2004) synthesized manganese(II) complexes with 2-aminomethylpyridine-derived ligands, showing the application of pyridine derivatives in inorganic chemistry and coordination complexes (Wu et al., 2004).
Herbicidal Applications
- Moran (2003) reported the synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating their effectiveness as herbicides, highlighting the potential agricultural applications of pyridine derivatives (Moran, 2003).
properties
IUPAC Name |
5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-3-15-6-4-5-13-11-7-9(2)10(12)8-14-11/h7-8H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUWHGHYBNGGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC=C(C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride](/img/structure/B1423549.png)
![1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1423550.png)
![4-[(6-Methylpyridazin-3-yl)oxy]aniline](/img/structure/B1423551.png)
![[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine](/img/structure/B1423556.png)
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanamine hydrochloride](/img/structure/B1423557.png)